2-(3-Nitrophenyl)isonicotinic acid chemical structure and properties
2-(3-Nitrophenyl)isonicotinic acid chemical structure and properties
An in-depth technical analysis of 2-(3-Nitrophenyl)isonicotinic acid requires a multidisciplinary approach, bridging synthetic organic chemistry, materials science, and pharmacology. As a highly functionalized pyridine derivative, this compound serves as a critical intermediate, a rigid ligand for coordination chemistry, and a highly tunable pharmacophore.
The following whitepaper details the structural dynamics, validated synthetic methodologies, and advanced applications of this compound, designed for researchers and drug development professionals.
Structural and Physicochemical Profiling
2-(3-Nitrophenyl)isonicotinic acid (IUPAC: 2-(3-nitrophenyl)pyridine-4-carboxylic acid) is built upon an isonicotinic acid core—a scaffold well-documented in USP standards for its role in antitubercular drugs like Isoniazid[1]. The introduction of a 3-nitrophenyl group at the C2 position of the pyridine ring fundamentally alters the molecule's electronic topology.
The nitro group acts as a powerful electron-withdrawing moiety via both inductive and resonance effects. This electron deficiency is propagated through the phenyl ring to the pyridine core, significantly lowering the pKa of the pyridine nitrogen compared to unsubstituted isonicotinic acid. Consequently, the molecule exhibits enhanced electrophilicity, making it highly resistant to electrophilic aromatic substitution but primed for nucleophilic interactions.
Quantitative Data Summary
The following physicochemical parameters are calculated based on the isomeric class properties of C₁₂H₈N₂O₄ derivatives[2].
Table 1: Physicochemical and Topological Properties
| Parameter | Value | Causality / Significance |
| Molecular Formula | C₁₂H₈N₂O₄ | Defines the core atomic composition. |
| Molecular Weight | 244.20 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Exact Mass | 244.0484 Da | Critical for high-resolution mass spectrometry (HRMS) validation[2]. |
| H-Bond Donors | 1 | Provided by the carboxylic acid (-COOH); essential for receptor binding. |
| H-Bond Acceptors | 5 | Pyridine N, Nitro O₂, Carboxyl O₂; facilitates complex coordination networks. |
| Rotatable Bonds | 2 | Confers limited conformational flexibility, ideal for rigid MOF linkers. |
Mechanistic Synthesis Pathways
The most efficient and scalable route to synthesize 2-arylisonicotinic acids is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [3]. This method couples 2-chloroisonicotinic acid with 3-nitrophenylboronic acid.
Figure 1: Palladium-catalyzed Suzuki-Miyaura workflow for 2-(3-Nitrophenyl)isonicotinic acid.
Self-Validating Experimental Protocol
To ensure high fidelity and yield, the following protocol incorporates strict causality for reagent selection and In-Process Controls (IPCs) to create a self-validating system.
Step 1: Reagent Preparation & Stoichiometry
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Action: In an oven-dried Schlenk flask, combine 2-chloroisonicotinic acid (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq).
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Causality: A 20% excess of the boronic acid is utilized to compensate for competitive protodeboronation, a common side reaction in aqueous basic conditions.
Step 2: Catalyst and Base Loading
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Action: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).
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Causality: Pd(dppf)Cl₂ is strictly chosen over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the precipitation of inactive palladium black. K₂CO₃ (3.0 eq) is required because the first equivalent is consumed immediately to deprotonate the carboxylic acid of the starting material; the remaining base is necessary to activate the boronic acid into the reactive trihydroxyborate complex.
Step 3: Solvent Addition and Degassing
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Action: Add a solvent mixture of 1,4-Dioxane/Water (4:1). Degas via three freeze-pump-thaw cycles.
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Causality: Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate transmetalation. Degassing is non-negotiable; oxygen will rapidly oxidize the Pd(0) active species and promote homocoupling of the boronic acid.
Step 4: Reaction and In-Process Control (IPC)
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Action: Heat to 80°C under nitrogen for 12 hours.
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Validation (IPC): At 10 hours, sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. The system validates itself when the peak for 2-chloroisonicotinic acid (m/z ~157) constitutes <1% of the total UV area, and the target mass (m/z 245 [M+H]⁺) dominates the spectrum.
Step 5: Workup and Purification
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Action: Filter the cooled mixture through Celite. Acidify the aqueous filtrate with 1M HCl to pH ~3.
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Causality: Acidification reprotonates the carboxylate, drastically reducing its aqueous solubility and forcing the pure product to precipitate, allowing for isolation via simple vacuum filtration.
Applications in Drug Development & Materials Science
Medicinal Chemistry and Pharmacophore Design
The isonicotinic acid scaffold is a privileged structure in drug discovery[1]. By substituting the C2 position with a 3-nitrophenyl group, researchers create a highly specialized pharmacophore:
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Kinase Inhibition: The angular geometry between the pyridine nitrogen and the appended phenyl ring allows the molecule to act as a hinge-binding motif in the ATP-binding pocket of various kinases.
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Hypoxic Prodrug Trigger: The nitroaromatic moiety is uniquely susceptible to bioreduction by nitroreductases in the hypoxic microenvironments of solid tumors. This allows the compound to be utilized as a prodrug trigger, where the nitro group is reduced to an electron-donating amino group, drastically shifting the electronic profile and activating the molecule in vivo.
Metal-Organic Frameworks (MOFs)
In materials science, C₁₂H₈N₂O₄ isomers are highly prized as organic linkers[2]. 2-(3-Nitrophenyl)isonicotinic acid functions as an asymmetric, rigid bidentate ligand.
Figure 2: Solvothermal self-assembly of metal-organic frameworks using the target ligand.
The carboxylic acid readily coordinates with transition metals (e.g., Zn²⁺, Cu²⁺) to form secondary building units (SBUs), while the pyridine nitrogen provides an additional coordination vector. The bulky nitro group acts as a steric director during solvothermal synthesis, influencing the final topology and pore size of the resulting Metal-Organic Framework.
Analytical Characterization Standards
To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.
Table 2: Expected Spectroscopic Signatures
| Technique | Key Signals | Structural Correlation |
| ¹H NMR (DMSO-d₆) | ~13.5 ppm (br s, 1H) | Carboxylic acid proton (highly deshielded). |
| ~8.8 ppm (d, 1H), ~8.3 ppm (s, 1H) | Pyridine ring protons (C6 and C3 positions). | |
| ~8.7 ppm (t, 1H), ~8.5 ppm (ddd, 1H) | 3-Nitrophenyl protons adjacent to the NO₂ group. | |
| FT-IR | ~1705 cm⁻¹ | Strong C=O stretching (carboxylic acid). |
| ~1530 cm⁻¹, ~1350 cm⁻¹ | Asymmetric and symmetric NO₂ stretching. | |
| LC-MS (ESI+) | m/z 245.05 [M+H]⁺ | Corresponds to the exact mass of C₁₂H₈N₂O₄ + H⁺[2]. |
References
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PubChem. "2,2'-Bipyridine-4,4'-dicarboxylic acid | C12H8N2O4 | CID 688094." National Center for Biotechnology Information. Available at:[Link]
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SynZeal. "Isonicotinic Acid (USP) | 55-22-1." SynZeal Research. Available at:[Link]
